

# Technical Guide: Structure Elucidation of Lopinavir Divalinate Byproduct (EP Impurity C)

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Lopinavir N2,N5-Divalinate*  
Impurity  
Cat. No.: *B1154473*

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## Executive Summary & Structural Context

Lopinavir is a peptidomimetic HIV protease inhibitor.<sup>[1][2]</sup> Its structure comprises a central chiral core (hydroxy-ethylene isostere) flanked by two distinct "caps":

- Left Cap: (2,6-dimethylphenoxy)acetyl group.<sup>[1][3][4][5]</sup>
- Right Cap: A valine-derived cyclic urea (2-oxotetrahydropyrimidinyl valeric acid).

The "Divalinate" byproduct (Impurity C) is a misnomer in lay terms; it is not a simple ester of valine. Rather, it is the symmetrical bis-amide formed when the central diamine core reacts twice with the "Right Cap" (Valine-Urea acid), completely omitting the "Left Cap" (Phenoxyacetyl group).

Feature	Lopinavir (API)	Divalinate Byproduct (Impurity C)
Formula		
MW	628.8 g/mol	648.8 g/mol (+20 Da)
Structural Difference	Asymmetric (Phenoxy + Val-Urea)	Pseudo-Symmetric (Bis-Val-Urea)
Key Missing Group	2,6-Dimethylphenoxy	2,6-Dimethylphenoxy
Key Excess Group	None	Second Valine-Urea moiety

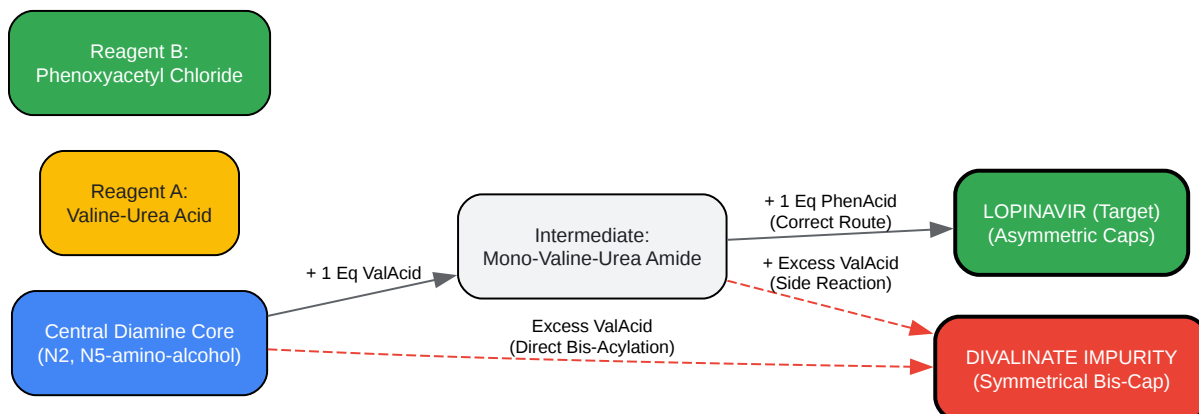
## Mechanistic Origin: The "Double-Right" Error

To understand the elucidation, one must understand the synthesis. Lopinavir is typically assembled by reacting a central diamine core intermediate with two different acids.

- The Error: If the acylation sequence is uncontrolled, or if the (2,6-dimethylphenoxy)acetyl chloride is under-charged while the Valine-Urea acid is in excess, the central diamine (which possesses two amine sites, N2 and N5) will undergo double acylation with the Valine-Urea acid.

## Visualization: Pathway of Impurity Formation

The following diagram illustrates the bifurcation between the correct Lopinavir synthesis and the Divalinate error.



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Caption: Divergence of the Lopinavir synthetic pathway showing the formation of the Divalinate impurity via double acylation of the core diamine.

## Elucidation Protocol: Step-by-Step

This protocol assumes the isolation of the impurity via Preparative HPLC (C18 column, Acetonitrile/Buffer gradient) to >95% purity.

### Phase 1: High-Resolution Mass Spectrometry (HRMS)

The first confirmation of the "Divalinate" structure is the characteristic mass shift.

- Observation: The impurity elutes near Lopinavir (often slightly later due to higher lipophilicity of the bis-valine-urea vs. the phenoxy group).
- Mass Shift Calculation:
  - Loss of Phenoxyacetyl group ( ): -163.19 Da
  - Gain of Valine-Urea group ( ): +183.23 Da

- Net Change: +20.04 Da.
- Target Ion: Look for

(approx).

Parameter	Lopinavir	Divalinate Impurity	Diagnostic Value
[M+H] <sup>+</sup>	629.37	649.40	+20 Da Shift
[M+Na] <sup>+</sup>	651.35	671.38	+20 Da Shift
Fragment	m/z ~163 (Phenoxy)	ABSENT	Confirms loss of Left Cap

## Phase 2: NMR Spectroscopy (The Definitive Proof)

NMR provides the structural "fingerprint" to distinguish the Divalinate from other isobaric impurities.

### 1H NMR Strategy

We focus on three diagnostic regions: the Aromatic Region, the Benzylic Methyls, and the Aliphatic Valine Region.

Protocol:

- Dissolve ~5mg sample in
- Acquire 1H NMR (min 400 MHz).
- Compare integration values normalized to the central backbone phenyl protons (10H).

Diagnostic Signals Table:

Region	Signal Type	Lopinavir (Target)	Divalinate (Impurity)	Explanation
2.0 - 2.3 ppm	Singlet (6H)	Present	ABSENT	The two methyl groups on the Phenoxy ring are missing in the Divalinate.
6.8 - 7.1 ppm	Multiplet (3H)	Present	ABSENT	The aromatic protons of the Phenoxy ring are missing.
0.8 - 0.9 ppm	Doublets	6H (Val-CH <sub>3</sub> )	12H (Val-CH <sub>3</sub> )	Integration doubles. Two Valine-Urea side chains are present.[6]
3.0 - 4.2 ppm	Multiplet	1 set of Pyrimidinone	2 sets of Pyrimidinone	Signals for the cyclic urea ring protons double in intensity.

## 13C NMR & 2D Correlations

- Symmetry Check: Although the backbone is chiral and not perfectly symmetric (symmetry is broken by the hydroxyl stereochemistry), the two Valine-Urea side chains will appear in very similar chemical environments, leading to signal clustering or doubling.
- Missing Carbon: The carbonyl carbon of the phenoxyacetyl (~168 ppm) and the aromatic carbons attached to the methyls (~130 ppm) will be absent.

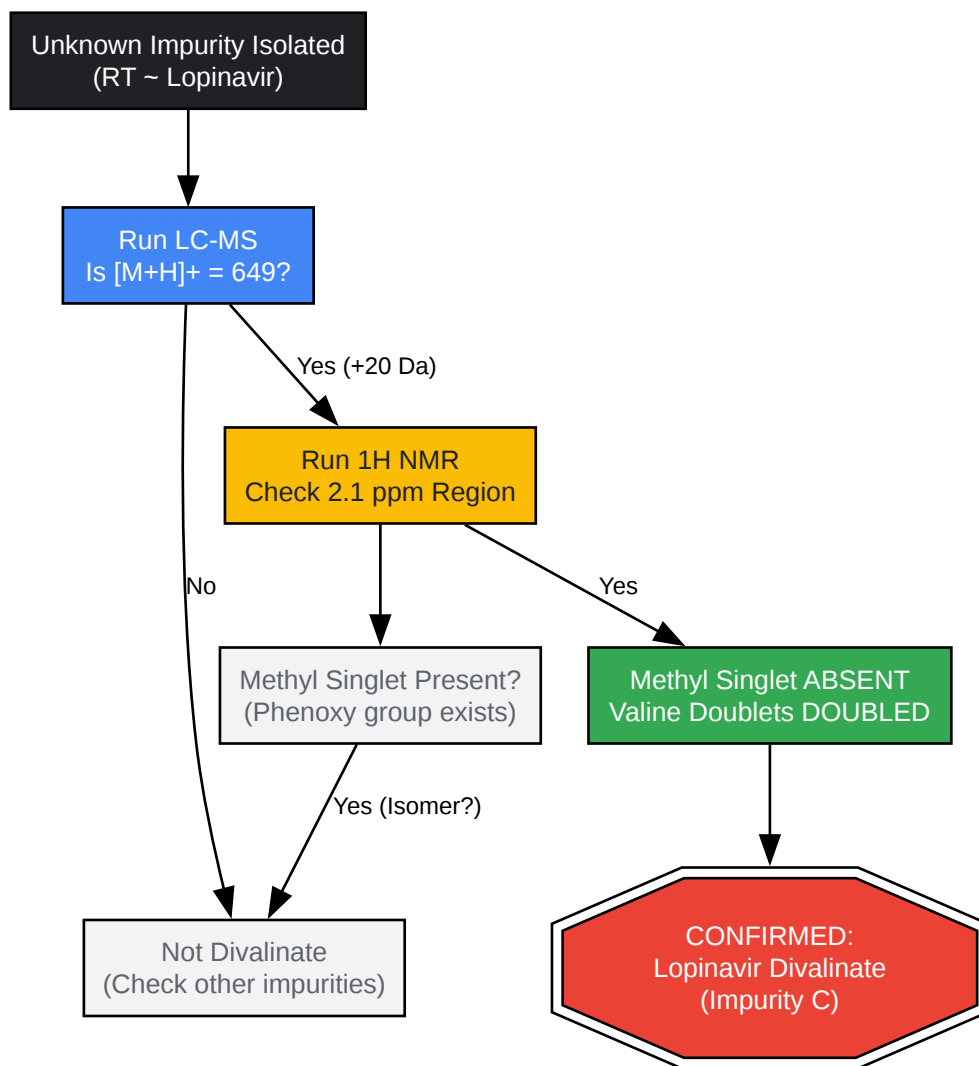
## Phase 3: IR Spectroscopy (Supporting Evidence)

- Lopinavir: Shows characteristic ether stretching (C-O-C) from the phenoxy group (~1200-1250 cm<sup>-1</sup>).

- Divalinate: This band is significantly reduced or absent. The Amide I/II bands ( $\sim 1640\text{ cm}^{-1}$ ) will be more intense due to the additional amide bond replacing the ether linkage.

## Logic Flow for Identification

Use this decision tree to validate the impurity in a QC setting.



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Caption: Decision tree for the rapid identification of Lopinavir Divalinate based on MS and NMR data.

## References

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## Sources

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